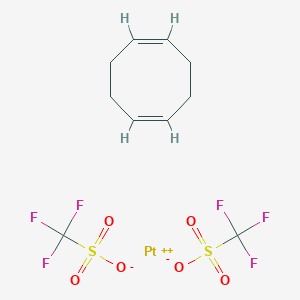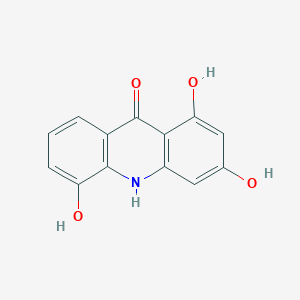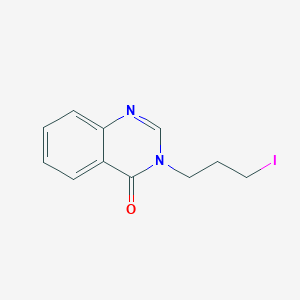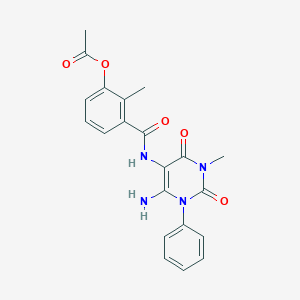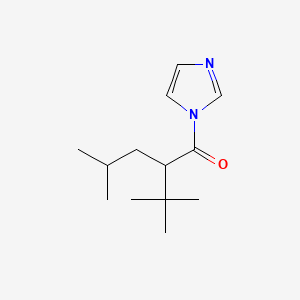
2-Tert-butyl-1-(1h-imidazol-1-yl)-4-methylpentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one is a synthetic organic compound that features an imidazole ring, a tert-butyl group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ketone: The ketone functional group can be introduced through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反应分析
Types of Reactions
2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Formation of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentanoic acid.
Reduction: Formation of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentanol.
Substitution: Formation of nitrated or halogenated derivatives of the original compound.
科学研究应用
2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
相似化合物的比较
Similar Compounds
2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-2-one: Similar structure but with a ketone group at a different position.
2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylhexan-1-one: Similar structure but with an additional carbon in the alkyl chain.
1-(1H-Imidazol-1-yl)-2-(tert-butyl)-4-methylpentan-1-one: Similar structure but with different positioning of the functional groups.
Uniqueness
2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
110577-47-4 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC 名称 |
2-tert-butyl-1-imidazol-1-yl-4-methylpentan-1-one |
InChI |
InChI=1S/C13H22N2O/c1-10(2)8-11(13(3,4)5)12(16)15-7-6-14-9-15/h6-7,9-11H,8H2,1-5H3 |
InChI 键 |
XJGMYSIMQXTCMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)N1C=CN=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


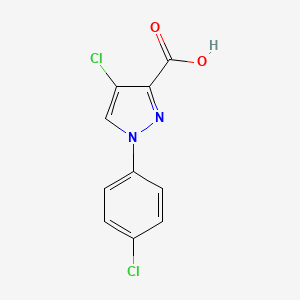

![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)
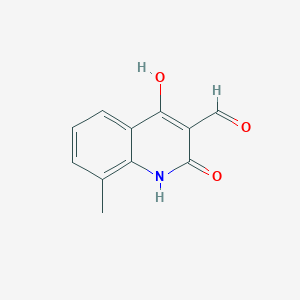

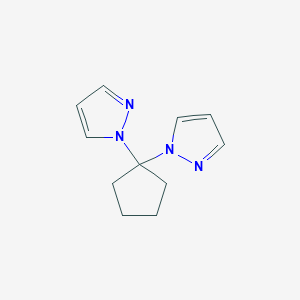
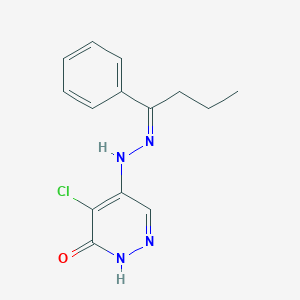
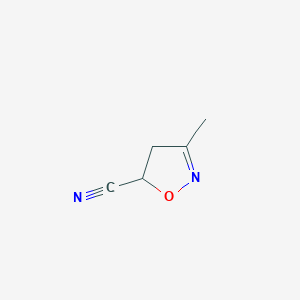
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
